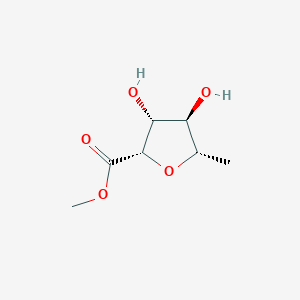

(2S,3R,4R,5S)-Methyl3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate

Beschreibung

The compound (2S,3R,4R,5S)-Methyl 3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate is a tetrahydrofuran (THF) derivative with a carboxylate ester group at position 2, hydroxyl groups at positions 3 and 4, and a methyl substituent at position 3.

Eigenschaften

IUPAC Name |

methyl (2S,3R,4R,5S)-3,4-dihydroxy-5-methyloxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-4(8)5(9)6(12-3)7(10)11-2/h3-6,8-9H,1-2H3/t3-,4-,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIAVSSPOVEPGX-AZGQCCRYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](O1)C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2S,3R,4R,5S)-Methyl 3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. Its IUPAC name is derived from its tetrahydrofuran structure with hydroxyl and carboxylate functionalities.

Structural Formula

Antioxidant Activity

Research indicates that (2S,3R,4R,5S)-Methyl 3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate exhibits antioxidant properties . It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. A study highlighted its ability to reduce oxidative damage in cellular models by modulating antioxidant enzyme activities.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest a promising role in developing antimicrobial agents.

Anti-inflammatory Properties

(2S,3R,4R,5S)-Methyl 3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate has also been investigated for its anti-inflammatory effects . It was found to inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- Scavenging Reactive Oxygen Species (ROS) : The hydroxyl groups in the structure play a crucial role in neutralizing ROS.

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation and microbial metabolism.

- Modulation of Gene Expression : It can influence the expression of genes related to oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy in Diabetic Models

A clinical trial assessed the impact of (2S,3R,4R,5S)-Methyl 3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate on oxidative stress markers in diabetic patients. Participants receiving the compound showed significant reductions in malondialdehyde levels compared to the placebo group.

Case Study 2: Antimicrobial Activity in Wound Infections

In another study focusing on wound infections caused by resistant bacteria, topical application of this compound resulted in a notable decrease in infection rates and improved healing times.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

The target compound’s functional groups (ester, hydroxyl, and methyl) contrast with other THF derivatives:

- Nucleoside analogs (e.g., (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol) feature hydroxymethyl groups and purine bases, enhancing water solubility and enabling nucleic acid interactions .

- Benzyloxy-substituted THF derivatives (e.g., (2R,3R,4S,5S)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carboxylic acid) incorporate bulky aromatic groups, increasing hydrophobicity and altering reactivity in coupling reactions .

- Fluorinated esters (e.g., pentafluorophenyl (3R,4R,5S)-5-azidomethyl-3,4-dimethoxy-THF carboxylate) exhibit enhanced stability and electron-withdrawing effects due to fluorine atoms, influencing crystallization and intermolecular interactions .

Table 1: Substituent Comparison

Stereochemical Variations

Stereochemistry profoundly impacts biological activity and synthetic pathways:

- The target compound’s 2S,3R,4R,5S configuration contrasts with the (3S,4S,5R)-4-hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]-THF derivative, which has a branched alkenyl substituent and distinct hydrogen-bonding patterns .

- In epimeric pairs (e.g., (3R,4R,5S) vs. (3R,4R,5R)), small stereochemical differences lead to divergent crystal packing and stability, as seen in fluorinated THF esters .

Q & A

Q. What are the critical steps in synthesizing (2S,3R,4R,5S)-Methyl 3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate, and how is purity validated?

The synthesis involves sequential oxidation using TEMPO/NCS in acetonitrile/NaHCO₃, followed by acid workup and purification via flash column chromatography. Purity is ensured through HPLC (96.3% purity, tR = 17.4 min) and HRMS (observed [M+H]<sup>+</sup> at m/z 386.9693 vs. calculated 386.9700). X-ray crystallography (CCDC-1990436) confirms stereochemical integrity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- IR spectroscopy to identify hydroxyl and carbonyl groups (e.g., broad O-H stretches at ~3400 cm⁻¹).

- HRMS for molecular ion validation.

- X-ray crystallography to resolve stereochemistry and crystal packing.

- HPLC for purity assessment .

Q. What safety protocols are recommended for handling tetrahydrofuran derivatives during synthesis?

Use nitrile gloves, face shields, and safety goggles compliant with NIOSH/EN 166 standards. Work under fume hoods, avoid ignition sources, and dispose of waste via approved protocols. Inspect gloves for integrity before use .

Advanced Research Questions

Q. How can researchers optimize the low yield (53%) observed in the TEMPO/NCS-mediated oxidation step?

Potential strategies:

- Solvent modulation : Test polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Catalyst screening : Evaluate alternatives like BAIB (bis(acetoxy)iodobenzene) for improved efficiency.

- Stoichiometric adjustments : Optimize NCS/TEMPO ratios to minimize side reactions.

- Reaction monitoring : Use real-time HPLC to identify intermediate degradation .

Q. How should discrepancies between theoretical and experimental HRMS data be resolved?

- Isotopic pattern analysis : Confirm if discrepancies arise from natural isotopic abundance (e.g., iodine in analogs).

- Impurity profiling : Use LC-MS to detect byproducts or unreacted intermediates.

- Cross-validation : Compare with <sup>13</sup>C NMR data to verify molecular formula .

Q. What methodological approaches are used to assess the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks.

- Analytical endpoints : Monitor degradation via HPLC peak area reduction and HRMS fragmentation patterns.

- Light sensitivity tests : Store aliquots in amber vs. clear glass to evaluate photolytic decomposition .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

- Chiral auxiliaries : Introduce protecting groups (e.g., acetyl) to sensitive hydroxyls.

- Low-temperature reactions : Perform key steps (e.g., cyclization) at 0–5°C to minimize racemization.

- In-line monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.